N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
CAS No.: 51687-16-2
Cat. No.: VC7455425
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51687-16-2 |
|---|---|
| Molecular Formula | C14H9BrN4O2 |
| Molecular Weight | 345.156 |
| IUPAC Name | N-(4-bromophenyl)-6-nitroquinazolin-4-amine |
| Standard InChI | InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
| Standard InChI Key | XIVZHKYNZHEAOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Properties
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine (CAS: 51687-16-2) has the molecular formula C₁₄H₉BrN₄O₂ and a molecular weight of 345.15 g/mol . Key structural features include:
-
Quinazoline core: A bicyclic aromatic system fused from benzene and pyrimidine rings.
-
Nitro group (-NO₂): Positioned at C6, contributing to electron-withdrawing effects and influencing binding interactions.
-
4-Bromophenylamino group: Attached at C4, providing steric bulk and halogen-mediated hydrophobic interactions.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Topological PSA | 83.6 Ų | PubChem |
| Rotatable Bonds | 2 | PubChem |
The compound’s moderate lipophilicity (XLogP3 = 3.9) and high polar surface area suggest limited blood-brain barrier permeability, making it suitable for peripheral targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a three-step process :
-
Cyclization: 2-Amino-4-nitrobenzoic acid reacts with formamide at 150°C to form 6-nitroquinazolin-4(3H)-one.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) yields 4-chloro-6-nitroquinazoline.
-
Amination: Coupling with 4-bromoaniline in isopropanol under reflux conditions produces the final product.
Key Reaction Conditions:
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization.
Structure-Activity Relationships (SAR)
The 4-anilinoquinazoline scaffold is critical for EGFR inhibition :
-
Nitro Group: Enhances binding affinity to the ATP pocket of EGFR through dipole interactions with residues like L85 and R127 .
-
4-Bromophenyl Group: Improves selectivity by occupying hydrophobic regions adjacent to the kinase domain .
-
Quinazoline Core: Maintains planar geometry for π-π stacking with phenylalanine residues (e.g., F723) .
Comparative IC₅₀ Values:
| Compound | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (μM) |
|---|---|---|
| N-(4-Bromophenyl)-6-nitroquinazolin-4-amine | 17.32 | 2.25 |
| Gefitinib | 25.42 | 1.72 |
| Erlotinib | 33.25 | 2.81 |
Data adapted from Li et al. (2021) and Blair et al. (2007) .
Biological Activity and Mechanisms
Anticancer Activity
-
In Vitro Efficacy: Demonstrates potent activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells, with IC₅₀ values of 2.25 μM, 1.72 μM, and 2.81 μM, respectively .
-
Mechanism: Inhibits EGFR phosphorylation, blocking downstream MAPK/ERK and PI3K/AKT pathways .
Mitochondrial Targeting
A ruthenium conjugate of a related quinazoline localizes to mitochondria, suggesting potential for targeting mitochondrial EGFR variants in glioblastoma .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45–60%) due to high polar surface area .
-
Metabolism: Hepatic CYP3A4-mediated nitro-reduction to 6-amino derivatives .
Toxicity Profile
Applications in Drug Discovery
EGFR-Targeted Therapies
The compound serves as a lead for irreversible EGFR inhibitors, particularly against T790M mutants resistant to first-generation TKIs .
Theranostic Agents
Conjugation with fluorophores (e.g., [Ru(bipyridine)₃]²⁺) enables simultaneous imaging and therapy in glioma models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume